molecular formula C8H9F3O2 B13304816 [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol

[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol

Cat. No.: B13304816
M. Wt: 194.15 g/mol
InChI Key: PODGGCNRQOWPCS-UHFFFAOYSA-N
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Description

[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is an organic compound with the molecular formula C8H9F3O2 It is a derivative of furan, a heterocyclic organic compound, and contains both methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol typically involves the introduction of the trifluoromethyl group into the furan ring. One common method is the trifluoromethylation of a suitable furan precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted furans with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study the effects of trifluoromethyl groups on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .

Medicine

In medicine, derivatives of this compound may exhibit pharmacological properties such as anti-inflammatory, antiviral, or anticancer activities. Research is ongoing to explore its potential as a drug candidate .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group can impart desirable characteristics such as increased hydrophobicity and thermal stability .

Mechanism of Action

The mechanism of action of [4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,5-Dimethyl-2-(trifluoromethyl)furan-3-yl]methanol is unique due to the presence of both methyl and trifluoromethyl groups on the furan ring. This combination of substituents can enhance the compound’s chemical stability, biological activity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C8H9F3O2

Molecular Weight

194.15 g/mol

IUPAC Name

[4,5-dimethyl-2-(trifluoromethyl)furan-3-yl]methanol

InChI

InChI=1S/C8H9F3O2/c1-4-5(2)13-7(6(4)3-12)8(9,10)11/h12H,3H2,1-2H3

InChI Key

PODGGCNRQOWPCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1CO)C(F)(F)F)C

Origin of Product

United States

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